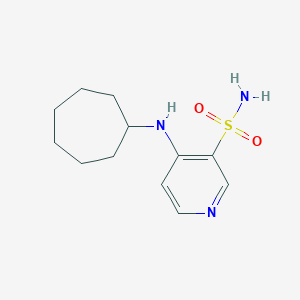
4-Cycloheptylaminopyrid-3-ylsulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cycloheptylaminopyrid-3-ylsulfonamide (abbreviated as CHAPS) is a zwitterionic detergent commonly used in biochemistry and molecular biology. It is a useful tool in protein purification, membrane protein studies, and protein crystallization. CHAPS is a member of the sulfonamide family of detergents, which are characterized by a sulfonamide group attached to an aromatic ring.
Mécanisme D'action
4-Cycloheptylaminopyrid-3-ylsulfonamide works by disrupting the hydrophobic interactions between membrane proteins, allowing them to be solubilized in aqueous solutions. It forms micelles around the hydrophobic regions of the protein, shielding them from the aqueous environment.
Biochemical and Physiological Effects:
This compound has minimal effects on the biochemical and physiological properties of the proteins it interacts with. It does not denature proteins or interfere with their activity, making it a useful tool for studying the structure and function of membrane proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Cycloheptylaminopyrid-3-ylsulfonamide is its mildness, which allows for the solubilization and purification of delicate membrane proteins. It is also relatively easy to remove from protein samples, which reduces the risk of contamination. However, this compound has a relatively low critical micelle concentration, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on 4-Cycloheptylaminopyrid-3-ylsulfonamide. One area of interest is the development of new sulfonamide detergents with improved properties, such as higher critical micelle concentrations or increased solubility. Another area of research is the use of this compound in the study of membrane protein complexes and their interactions with other proteins and ligands. Finally, there is potential for the use of this compound in drug discovery, where it could be used to solubilize and stabilize membrane proteins for high-throughput screening.
Méthodes De Synthèse
4-Cycloheptylaminopyrid-3-ylsulfonamide is synthesized by reacting 4-aminopyridine with cycloheptylamine and chlorosulfonic acid. The reaction yields this compound as a white powder, which can be purified through recrystallization.
Applications De Recherche Scientifique
4-Cycloheptylaminopyrid-3-ylsulfonamide is widely used in biochemical research as a detergent for solubilizing and stabilizing membrane proteins. It is a mild detergent that does not denature proteins, making it ideal for protein purification. This compound is also used in protein crystallization, where it helps to maintain the native conformation of the protein.
Propriétés
Formule moléculaire |
C12H19N3O2S |
|---|---|
Poids moléculaire |
269.37 g/mol |
Nom IUPAC |
4-(cycloheptylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H19N3O2S/c13-18(16,17)12-9-14-8-7-11(12)15-10-5-3-1-2-4-6-10/h7-10H,1-6H2,(H,14,15)(H2,13,16,17) |
Clé InChI |
IJNSDBZQMONIBY-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)N |
SMILES canonique |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Benzodioxol-5-yl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B231520.png)
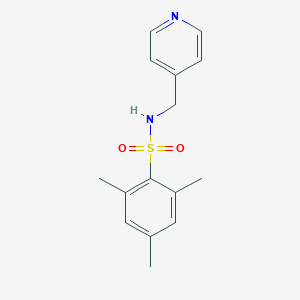
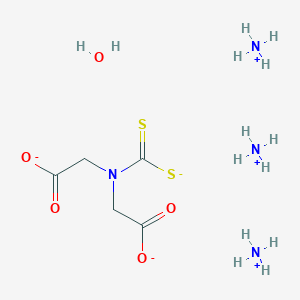
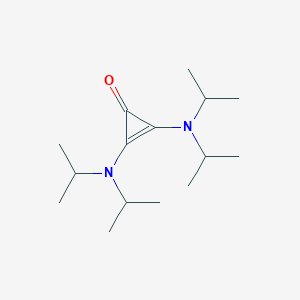
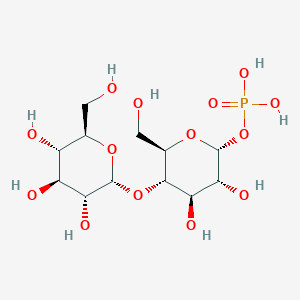
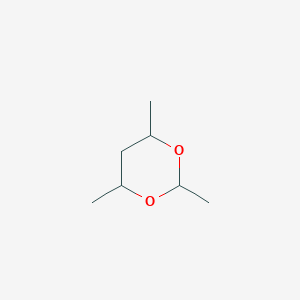

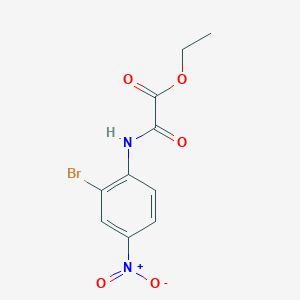
![2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B231547.png)
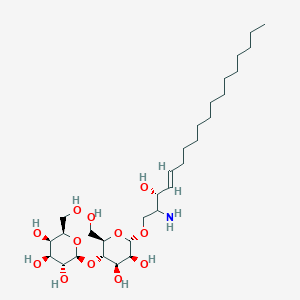
![1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene](/img/structure/B231556.png)
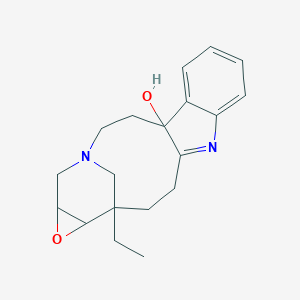

![1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone](/img/structure/B231564.png)